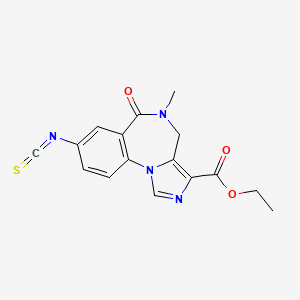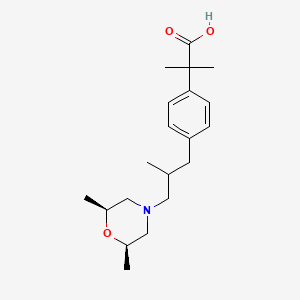
5,6-Diamino-4-thiouracil-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-4-thiouracil-13C2 is a stable isotope-labeled compound with the molecular formula C213C2H6N4OS and a molecular weight of 160.17. It is a derivative of thiouracil, a sulfur-containing pyrimidine analog. This compound is primarily used as a labeled intermediate in the synthesis of thiouric acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-thiouracil-13C2 typically involves the incorporation of carbon-13 isotopes into the thiouracil structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 4-thiouracil.
Isotope Incorporation: Carbon-13 isotopes are introduced into the precursor through specific chemical reactions.
Amination: The precursor undergoes amination reactions to introduce amino groups at the 5 and 6 positions of the thiouracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of the precursor are synthesized and subjected to isotope incorporation.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-4-thiouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives
Applications De Recherche Scientifique
5,6-Diamino-4-thiouracil-13C2 has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of thiouric acid and other sulfur-containing compounds.
Biology: Employed in studies involving nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications in treating hyperthyroidism and other thyroid-related disorders.
Industry: Utilized in the production of labeled compounds for pharmaceutical testing and quality control
Mécanisme D'action
The mechanism of action of 5,6-Diamino-4-thiouracil-13C2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits enzymes involved in nucleic acid metabolism, such as thymidylate synthase.
Interference with DNA Synthesis: The incorporation of the compound into nucleic acids disrupts DNA synthesis and repair processes.
Modulation of Cellular Pathways: It affects cellular pathways related to sulfur metabolism and redox balance
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiouracil: A sulfur-containing pyrimidine analog used in similar applications.
6-Propyl-2-thiouracil: An antithyroid drug used to treat hyperthyroidism.
2-Thiouracil: Another thiouracil derivative with applications in nucleic acid research.
Uniqueness
5,6-Diamino-4-thiouracil-13C2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in studies requiring high sensitivity and specificity .
Propriétés
IUPAC Name |
5,6-diamino-4-sulfanylidene-(4,5-13C2)1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10)/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCTUJSEWZPNM-ZKDXJZICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C]([13C](=S)NC(=O)N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)



![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)




